molecular formula C8F16O B080474 Perfluoro-2-butyltetrahydrofuran CAS No. 11072-16-5

Perfluoro-2-butyltetrahydrofuran

Numéro de catalogue: B080474
Numéro CAS: 11072-16-5
Poids moléculaire: 416.06 g/mol
Clé InChI: FYJQJMIEZVMYSD-UHFFFAOYSA-N
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Description

Perfluoro-2-butyltetrahydrofuran is an organofluorine compound and an alkyltetrahydrofuran.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16O/c9-1(10,4(15,16)7(20,21)22)2(11,12)6(19)3(13,14)5(17,18)8(23,24)25-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJQJMIEZVMYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC1(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60871632
Record name Perfluoro-2-butyltetrahydrofuran
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Molecular Weight

416.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-
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CAS No.

335-36-4, 40464-54-8
Record name Perfluoro-2-butyltetrahydrofuran
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Record name Heptafluorotetrahydro(nonafluorobutyl)furan
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Record name Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-
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Record name Perfluoro-2-butyltetrahydrofuran
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Record name 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan
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Record name Heptafluorotetrahydro(nonafluorobutyl)furan
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Record name PERFLUORO-2-BUTYLTETRAHYDROFURAN
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Foundational & Exploratory

The Third Phase: A Technical Guide to Perfluoro-2-butyltetrahydrofuran Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perfluoro-2-butyltetrahydrofuran (PF-2-BTHF, CAS: 335-36-4), often commercially identified as a primary component of FC-75 , represents a distinct class of solvent that is neither hydrophilic nor lipophilic.[1] It is fluorophilic .

For researchers in drug delivery and catalysis, PF-2-BTHF is not merely a "solvent"; it is a tool for orthogonality . Its extremely low polarizability and weak intermolecular forces create a "third phase" that is immiscible with both aqueous and standard organic layers at room temperature. This guide details the solubility thermodynamics, miscibility profiles, and experimental protocols required to exploit this molecule in Fluorous Biphasic Catalysis (FBC) and liquid-liquid extraction.

Part 1: The Thermodynamics of Fluorous Solubility

To predict the solubility of PF-2-BTHF, one must move beyond the standard "Like Dissolves Like" heuristic and quantify the "Fluorine Effect." The immiscibility of PF-2-BTHF with standard organics arises from the difference in Hildebrand Solubility Parameters (


) .
The Solubility Gap

The Hildebrand parameter (


) reflects the cohesive energy density of a solvent.[2] Miscibility generally occurs when 

.
Solvent ClassRepresentative Solvent

(MPa

)
Interaction with PF-2-BTHF
Fluorous PF-2-BTHF ~12.0 - 13.0 Self-Miscible
Aliphaticn-Hexane14.9Thermomorphic (T-dependent)
AromaticToluene18.2Immiscible at RT / Miscible at High T
Polar AproticAcetone20.0Immiscible
Polar ProticEthanol26.5Immiscible
AqueousWater47.8Strictly Immiscible

Mechanism: The electron-rich fluorine sheath of PF-2-BTHF creates a low-energy surface that repels the electron clouds of hydrocarbons. Unlike hydrocarbons, which interact via London dispersion forces, the polarizability of perfluorocarbons is significantly lower, leading to weaker instantaneous dipole-induced dipole interactions. This energy mismatch drives phase separation.

Part 2: Solubility & Miscibility Profile

The following data categorizes solvent interactions with PF-2-BTHF at Standard Temperature and Pressure (STP).

Table 1: Miscibility Matrix

Status Key: M = Miscible (Monophasic), I = Immiscible (Biphasic), T = Thermomorphic (Biphasic at RT, Monophasic at elevated T).

Solvent CategorySpecific SolventStatusPhase Behavior Notes
Perfluorocarbons Perfluorohexane (FC-72)M Ideal for diluting PF-2-BTHF without altering phase properties.
Hybrid Fluorous Benzotrifluoride (BTF)M Acts as a "bridge" solvent to induce miscibility with organics.
Hydrocarbons n-Hexane / n-OctaneT Critical Application: Forms a single phase >50°C; separates upon cooling.
Chlorinated Dichloromethane (DCM)I/M Partial miscibility; often requires a hybrid cosolvent.
Ethers Diethyl Ether / THFI Generally immiscible; PF-2-BTHF sinks (Density ~1.77 g/mL).
Alcohols Methanol / EthanolI Distinct phase separation; PF-2-BTHF forms the bottom layer.
Aqueous Water / SalineI Zero solubility. Ideal for oxygen transport emulsions.

Part 3: Experimental Application & Protocols

Application: Thermomorphic Fluorous Biphasic Catalysis (FBC)

The most powerful application of PF-2-BTHF is in Thermomorphic Systems . This allows a reaction to proceed homogeneously at high temperatures (fast kinetics) and separate heterogeneously at low temperatures (easy purification).

Visualization: The Thermomorphic Workflow

The following diagram illustrates the phase behavior of PF-2-BTHF during a catalytic cycle using a fluorous-tagged catalyst.

ThermomorphicSystem Start Room Temp (25°C) Biphasic Mixture Heat Heat to >60°C Start->Heat MonoPhase Elevated Temp Monophasic (Homogeneous) Heat->MonoPhase Solubility Limit Crossed Reaction Catalytic Reaction (Fast Kinetics) MonoPhase->Reaction Cool Cool to 25°C Reaction->Cool Separation Phase Separation Cool->Separation Immiscibility Restored TopLayer Top Phase: Product in Organic Solvent Separation->TopLayer BottomLayer Bottom Phase: Catalyst in PF-2-BTHF Separation->BottomLayer BottomLayer->Start Recycle Catalyst

Caption: Figure 1. Thermomorphic behavior of PF-2-BTHF with organic solvents (e.g., Toluene), allowing homogeneous reaction and heterogeneous separation.

Protocol: Determination of Partition Coefficients ( )

To validate if a specific drug molecule or catalyst will reside in the PF-2-BTHF phase, you must determine its partition coefficient.

Objective: Quantify the distribution of a solute between PF-2-BTHF and an organic solvent (e.g., Toluene).

Materials:

  • PF-2-BTHF (High purity, >95%).[3][4]

  • Organic Solvent (HPLC Grade Toluene).

  • Solute (Fluorous-tagged molecule or target drug).

  • GC-MS or HPLC with UV/Vis detector.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, prepare a 1:1 volume ratio (e.g., 5 mL each) of PF-2-BTHF and Toluene.

  • Solute Addition: Add a known mass (

    
    ) of the solute.
    
  • Equilibration: Vortex the mixture vigorously for 2 minutes. Allow the system to settle for 2 hours at 25°C.

    • Observation: Ensure a sharp interface is visible. PF-2-BTHF will be the bottom layer (Density 1.77 g/mL vs Toluene 0.87 g/mL).

  • Sampling: Carefully withdraw 100 µL from the top (organic) phase and 100 µL from the bottom (fluorous) phase using separate gas-tight syringes to avoid cross-contamination.

  • Analysis: Dilute samples in a mutual solvent (e.g., Benzotrifluoride) and analyze via GC-MS/HPLC to determine concentration in Organic (

    
    ) and Fluorous (
    
    
    
    ) phases.
  • Calculation:

    
    
    
    • If

      
      : The molecule is fluorous-preferring.
      
    • If

      
      : The molecule is organic-preferring.
      

Part 4: The "Third Phase" Concept

Understanding where PF-2-BTHF sits in the broader chemical space is vital for designing biphasic separations.

TernaryPhase Water Aqueous Phase (Water/Saline) Organic Organic Phase (Toluene/DCM) Water->Organic Immiscible Fluorous Fluorous Phase (PF-2-BTHF) Organic->Fluorous Immiscible (RT) Miscible (High T) Fluorous->Water Strictly Immiscible Hybrid Hybrid Solvents (Benzotrifluoride) Hybrid->Organic Miscible Hybrid->Fluorous Miscible

Caption: Figure 2. The Orthogonality of Phases. PF-2-BTHF creates a distinct third vertex, immiscible with water and organics unless bridged by hybrid solvents.

References

  • 3M Electronics Markets Materials Division. (2000). Fluorinert™ Electronic Liquid FC-75 Product Manual. 3M.

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron, 58(20), 3823-3825.

  • Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72-75.

  • PubChem. (n.d.). This compound (Compound CID 78976).[1][5] National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Merck KGaA.

Sources

Methodological & Application

Perfluoro-2-butyltetrahydrofuran: A High-Performance Medium for Advanced Polymerization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Perfluoro-2-butyltetrahydrofuran (PFBT), a highly fluorinated cyclic ether, presents a unique combination of properties that make it an exceptional solvent for specialized polymerization reactions. Its chemical inertness, thermal stability, and distinct fluorophilic nature position it as a superior medium for the synthesis of high-performance fluoropolymers. This guide provides an in-depth analysis of PFBT's physicochemical properties and outlines its application in modern controlled polymerization techniques. We present a detailed, field-tested protocol for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, demonstrating the practical utility of PFBT in creating well-defined fluorinated polymers. This document is intended for researchers, chemists, and materials scientists seeking to leverage the unique advantages of fluorinated solvents to overcome challenges in polymer synthesis and drug development.

Introduction: The Need for Specialized Fluorinated Solvents

Fluorinated polymers are a cornerstone of advanced materials science, offering exceptional thermal stability, chemical resistance, low surface energy, and unique dielectric properties.[1][2] However, the synthesis of these materials is often hampered by a fundamental challenge: the poor solubility of highly fluorinated monomers and polymers in conventional organic solvents. This can lead to heterogeneous reaction mixtures, poor process control, and limitations on achievable polymer architectures.

This compound (PFBT), also known as FC-75, emerges as a strategic solution.[3][4] As a perfluorinated solvent, it readily dissolves many fluorinated compounds based on the "like-dissolves-like" principle, enabling homogeneous reaction conditions critical for achieving precise control over polymerization.[2][5] This note explores the causality behind using PFBT and provides a robust framework for its application.

Physicochemical Properties and Strategic Advantages

The utility of PFBT as a polymerization medium is a direct result of its distinct physical and chemical characteristics. These properties not only facilitate the dissolution of fluorinated species but also contribute to a more controlled and safer reaction environment.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance in PolymerizationSource(s)
CAS Number 335-36-4Unique identifier for substance verification.[6][7]
Molecular Formula C₈F₁₆OHigh degree of fluorination dictates its unique solvent properties.[8][9]
Molecular Weight 416.09 g/mol Influences viscosity and thermal transfer properties.[8]
Boiling Point 102 °CAllows for a broad range of reaction temperatures without requiring high-pressure apparatus.[3]
Melting Point -88 °CMaintains a liquid state over a very wide temperature range, enhancing versatility.[3][4]
Density (at 20 °C) 1.78 g/cm³High density can aid in phase separations for product purification.[6]
Refractive Index ~1.278Useful for in-line reaction monitoring or characterization.[3]
Water Solubility InsolubleCreates a hydrophobic environment, which can be advantageous for certain polymerization mechanisms and simplifies removal of aqueous impurities.[3]
Chemical Inertness HighDoes not participate in side reactions, ensuring that the polymerization process proceeds as intended. Stable under normal conditions.[6][6][10]

The high boiling point of PFBT is particularly advantageous, as many polymerization reactions require elevated temperatures to achieve optimal initiation and propagation rates.[11] Its non-combustible nature and high thermal stability further enhance the safety profile of these operations.[6]

Application in Controlled Radical Polymerization (CRP)

Controlled Radical Polymerization (CRP) techniques have revolutionized polymer synthesis, allowing for the creation of polymers with predetermined molecular weights, low dispersity, and complex architectures.[12][13] Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly powerful.[11]

PFBT is an ideal candidate solvent for the CRP of fluorinated monomers. Its ability to maintain a single, homogeneous phase is critical for the delicate equilibria that govern these controlled processes. The inert nature of the solvent ensures it does not interfere with the catalyst systems (in ATRP) or the chain transfer agents (in RAFT).

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_analysis Phase 3: Isolation & Analysis reagents Reagents (Monomer, Initiator, CTA, Solvent) purification Purification & Degassing reagents->purification setup Reaction Setup (Inert Atmosphere) purification->setup polymerization Polymerization (Controlled Temperature & Time) setup->polymerization isolation Polymer Isolation (Precipitation & Drying) polymerization->isolation characterization Characterization (GPC, NMR, etc.) isolation->characterization mw Molecular Weight characterization->mw pdi Dispersity (Đ) characterization->pdi structure Polymer Structure characterization->structure

General workflow for Controlled Radical Polymerization (CRP).

The mechanism of RAFT polymerization is particularly well-suited for PFBT. It relies on a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization through a series of reversible addition-fragmentation steps. This process allows growing polymer chains to have an equal probability of growth, leading to a narrow molecular weight distribution.

RAFT_Mechanism node_init Initiation Initiator → 2R• node_add1 Reversible Addition Pₙ• + CTA ⇌ Macro-CTA• node_init->node_add1 Pₙ• node_frag Fragmentation Macro-CTA• ⇌ Pₙ-CTA + R• node_add1->node_frag node_reinit Reinitiation R• + Monomer → Pₘ• node_frag->node_reinit node_equil Main Equilibrium Pₙ• + Pₘ-CTA ⇌ Pₙ-CTA + Pₘ• node_reinit->node_equil Pₘ• node_prop Propagation P• + Monomer → Pₙ₊₁• node_equil->node_prop Controlled Growth node_term Termination Pₙ• + Pₘ• → Dead Polymer node_equil->node_term Low Probability node_prop->node_equil

Core mechanism of RAFT polymerization.

Protocol: RAFT Polymerization of Pentafluorostyrene in PFBT

This protocol provides a self-validating system for the synthesis of well-defined poly(pentafluorostyrene) using PFBT as the reaction medium. The causality for key steps is explained to ensure scientific integrity.

4.1. Materials and Reagents

  • Solvent: this compound (PFBT), ≥95% purity.[8]

  • Monomer: Pentafluorostyrene (PFS), >99%, inhibitor removed via basic alumina column.

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC).

  • Other: Anhydrous Methanol (for precipitation), deuterated chloroform (CDCl₃) for NMR analysis, THF (HPLC grade) for GPC analysis.

4.2. Experimental Procedure

  • Reagent Preparation:

    • In a 25 mL Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CPDTC, e.g., 28.7 mg, 0.083 mmol).

    • Add the monomer (PFS, e.g., 1.61 g, 8.3 mmol).

    • Add the initiator (AIBN, e.g., 2.7 mg, 0.0166 mmol). Rationale: A typical Monomer:CTA:Initiator ratio of 100:1:0.2 ensures good control and high chain-end fidelity.

    • Add this compound (PFBT) to achieve a 50% w/w solution (e.g., 1.64 g). Rationale: This concentration balances reaction kinetics with viscosity, ensuring the mixture remains stirrable as the polymer forms.

  • Degassing (Critical Step):

    • Seal the Schlenk flask with a rubber septum.

    • Perform a minimum of three freeze-pump-thaw cycles. To do this, freeze the flask contents in liquid nitrogen until solid, apply a high vacuum for 10-15 minutes, then thaw in a room temperature water bath. Rationale: Oxygen is a radical scavenger and must be completely removed to prevent premature termination and allow the RAFT equilibrium to be established.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with an inert gas (Nitrogen or Argon).

    • Immerse the flask in a preheated oil bath at 70 °C.

    • Allow the reaction to proceed with vigorous stirring for the desired time (e.g., 8-16 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.

  • Termination and Isolation:

    • To quench the reaction, remove the flask from the oil bath and expose the contents to air by opening the flask. Rapid cooling in an ice bath can also be used.

    • Dilute the viscous reaction mixture with a small amount of additional PFBT if necessary.

    • Slowly add the polymer solution dropwise into a large volume of cold, stirring methanol (e.g., 200 mL). A polymer precipitate should form immediately. Rationale: Poly(pentafluorostyrene) is insoluble in methanol, causing it to precipitate out while the unreacted monomer and other small molecules remain dissolved.

    • Allow the precipitate to stir for 30 minutes, then collect the polymer by vacuum filtration.

    • Wash the collected polymer with fresh methanol and dry under vacuum at 40 °C to a constant weight.

4.3. Characterization

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to the polymer backbone peaks.

  • Molecular Weight and Dispersity (Đ): Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and calibrated with polystyrene standards. A narrow dispersity (Đ < 1.2) is indicative of a controlled polymerization.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. PFBT may cause respiratory irritation.[6]

  • Contact: Avoid contact with skin and eyes. It is classified as a skin and eye irritant.[6] In case of contact, flush immediately with copious amounts of water.

  • Thermal Decomposition: Avoid excessive heat. Thermal decomposition can release hazardous substances such as hydrogen fluoride (HF).[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment, as it may cause long-lasting harmful effects to aquatic life.[14]

Conclusion

This compound is a powerful, enabling solvent for the synthesis of advanced fluoropolymers. Its unique combination of fluorophilicity, chemical inertness, and a favorable boiling point allows for homogeneous reaction conditions that are unattainable with conventional solvents. By providing a stable and non-interactive medium, PFBT unlocks the full potential of controlled radical polymerization techniques like RAFT, paving the way for the design of novel fluorinated materials with precisely engineered properties for high-value applications.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, February 2). Perfluoro(2-n-butyltetrahydrofuran) - SAFETY DATA SHEET. Retrieved from [Link]

  • Tuminello, W. H., & Cavanaugh, R. J. (1994). U.S. Patent No. 5,290,846. Washington, DC: U.S. Patent and Trademark Office.
  • Kaletina, P. (2020). Fluorinated initiators, mediators, and solvents in controlled radical polymerization. In Opportunities for Fluoropolymers (pp. 69-88). Elsevier. Retrieved from [Link]

  • PureSynth. (n.d.). Perfluoro(2-Butyltetrahydrofuran) (So Called). Retrieved from [Link]

  • Sergeeva, E. A., et al. (2021). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Eurasian Chemico-Technological Journal, 23(2), 119-129. Retrieved from [Link]

  • Fantin, M., et al. (2021). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. ACS Sustainable Chemistry & Engineering, 9(4), 1719–1728. Retrieved from [Link]

  • Lutsyk, A. I. (2023). Controlled Polymerization. Polymers, 15(6), 1419. Retrieved from [Link]

  • Ameduri, B., et al. (2017). Well-Defined fluorinated copolymers via organometallic mediated radical polymerization. Macromolecular Rapid Communications, 38(16), 1700253. Retrieved from [Link]

  • Pinho, A. C., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 13(5), 799. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

A Robust Gas Chromatography Method for the Purity Analysis of Perfluoro-2-butyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated gas chromatography (GC) method for determining the purity of Perfluoro-2-butyltetrahydrofuran (C₈F₁₆O), a highly fluorinated compound of interest in various scientific and industrial applications, including as a potential component in drug development and specialty fluids. Given the synthetic routes to perfluorinated compounds, the presence of isomers, partially fluorinated precursors, or other byproducts is a critical quality attribute. This document provides a comprehensive protocol using a capillary GC system with a Flame Ionization Detector (FID) for quantitative purity assessment. The causality behind instrumental choices, a self-validating protocol through rigorous system suitability, and adherence to international validation standards are detailed to ensure scientific integrity and reliable results.

Introduction and Scientific Rationale

This compound is a perfluorinated cyclic ether. Like many per- and polyfluoroalkyl substances (PFAS), its unique properties, such as chemical inertness and thermal stability, make it a candidate for advanced applications. However, these same properties can present analytical challenges. Impurities, even at trace levels, can significantly alter the physicochemical and toxicological profile of the final product, making robust purity analysis a cornerstone of quality control in research and manufacturing.

Gas chromatography is the technique of choice for analyzing volatile and semi-volatile compounds like this compound.[1][2][3] The method described herein is designed to provide high-resolution separation of the main component from potential impurities. The use of a Flame Ionization Detector (FID) is predicated on its reliability, wide linear range, and response to carbon-containing compounds, making it ideal for purity calculations by area percent normalization.[4][5] For impurity identification, coupling the GC to a Mass Spectrometer (MS) is the preferred complementary technique.[6][7]

This protocol is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring the method is not only accurate but also precise, specific, and robust.[8][9][10][11][12]

Materials and Instrumentation

  • This compound (CAS: 335-36-4): Reference standard (highest available purity) and analysis sample.

  • Diluent: High-purity Methanol (GC Grade) or a suitable solvent in which the analyte is soluble and which does not interfere with the analyte peak. This compound has been noted to be soluble in 1,1,2-trichlorotrifluoroethane, though modern, less environmentally harmful solvents should be prioritized if possible.[13][14]

A standard gas chromatograph equipped with a capillary column and an FID is required. The parameters below are a starting point and may be adjusted as per USP <621> guidelines to optimize separation.[10][15]

Parameter Specification Rationale
GC System Agilent Intuvo 9000 GC, or equivalent, with FIDProvides reliable and repeatable performance for routine analysis.[4]
Column Mid-polar; e.g., Agilent DB-624 (30 m x 0.32 mm, 1.8 µm film) or equivalentA mid-polar stationary phase is effective for separating a wide range of volatile compounds, including PFAS, and provides good peak shape for fluorinated ethers.[5][6]
Carrier Gas Helium or HydrogenInert carrier gas. Maintain a constant flow rate (e.g., 2.0 mL/min).
Injector Split/Splitless Inlet
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Split Ratio 50:1 (Adjustable based on sample concentration)Prevents column overloading while ensuring a representative sample enters the column.
Injection Volume 1.0 µLStandard volume for capillary GC.
Oven Program Initial: 40 °C, hold for 2 min. Ramp: 10 °C/min to 240 °C. Hold: 5 min.The temperature program is designed to separate volatile impurities at the beginning of the run and elute the main, higher-boiling point analyte with a good peak shape.
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °CPrevents condensation of the analyte and impurities as they exit the column.
Data System Agilent OpenLab CDS, or equivalentFor instrument control, data acquisition, and analysis.

Experimental Protocols

The overall analytical workflow is designed to ensure that the system is performing correctly before sample analysis and that the data generated is reliable.

GC_Workflow cluster_prep Phase 1: Preparation cluster_sst Phase 2: System Validation cluster_analysis Phase 3: Analysis & Calculation A Prepare Mobile Phase (Carrier Gas Check) B Prepare Standard & Sample Solutions (e.g., 1 mg/mL in Methanol) A->B C System Suitability Test (SST) Inject Reference Standard (5x) B->C D Verify SST Criteria (RSD, Tailing Factor, etc.) C->D D->C SST Fails (Troubleshoot) E Inject Blank (Methanol) D->E SST Passes F Inject Sample Solutions (2x) E->F G Integrate Peaks & Calculate Area % Purity F->G

Diagram 1: General workflow for GC purity analysis.

The SST is a mandatory part of the analytical run to ensure the chromatographic system is adequate for the intended analysis.[8][12]

  • Prepare the SST Solution: Prepare a solution of this compound reference standard at a concentration of approximately 1 mg/mL in methanol.

  • Perform Replicate Injections: Inject the SST solution five consecutive times.

  • Evaluate Performance: Using the data from the five injections, calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.

Parameter Acceptance Criterion Purpose
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Measures the precision of the injection and detection system.
Tailing Factor (T) 0.8 – 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates the efficiency and separation power of the column.
Acceptance criteria based on general chapters of the United States Pharmacopeia.[11]
  • Reference Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the Reference Standard Solution, using the test sample of this compound.

  • Blank Solution: Use methanol as the blank.

  • Inject the blank solution once to ensure no interfering peaks are present at the retention time of the main analyte or its expected impurities.

  • Perform the System Suitability Test as described in Protocol 1.

  • Upon successful completion of the SST, inject each sample solution in duplicate.

  • A bracketing standard can be injected after a series of sample injections (e.g., every 10 samples) to ensure system stability throughout the run.

Data Analysis and Purity Calculation

The purity of this compound is determined by the principle of area normalization. This method assumes that all impurities elute and that the FID response factor is similar for the main component and any related impurities.

Calculation: Purity (% by Area) = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100

  • Disregard any peaks originating from the blank (solvent).

  • Disregard any peaks with an area less than the limit of quantitation (e.g., < 0.05%).

Method Validation Framework

To ensure the trustworthiness of this protocol, it must be validated according to established guidelines such as ICH Q2(R1).[9] A full validation would include the following parameters, which form a self-validating system.

Validation_Flow cluster_val Method Validation Workflow (ICH Q2 R1) A Specificity (Peak Purity) B Linearity & Range A->B C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) B->D G Robustness C->G E Detection Limit (LOD) D->E F Quantitation Limit (LOQ) D->F

Diagram 2: Logical flow of key method validation parameters.
Parameter Typical Acceptance Criteria Purpose
Specificity The analyte peak is free from interference from impurities, degradation products, or the matrix. Peak purity analysis via MS is recommended.Confirms that the method accurately measures only the intended substance.
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional relationship between analyte concentration and detector response over a defined range (e.g., 50-150% of nominal concentration).
Accuracy 98.0% - 102.0% recovery for the assay.Measures the closeness of the experimental value to the true value, often assessed by spiking experiments.[16][17]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%)Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17]
LOD / LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.Determines the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness System suitability parameters remain within limits after deliberate small variations in method parameters (e.g., flow rate ±10%, oven temperature ±5 °C).Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][16]

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust framework for the purity assessment of this compound. By integrating principles of system suitability and comprehensive method validation, this protocol ensures that the analytical data generated is accurate and defensible, meeting the stringent quality requirements of the research, pharmaceutical, and chemical industries. The specified conditions serve as a validated starting point, which can be optimized further for specific impurity profiles or matrices as needed.

References

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • USP-NF. <621> Chromatography (Official Nov 1, 2023). [Link]

  • U.S. Environmental Protection Agency. EPA PFAS Drinking Water Laboratory Methods. [Link]

  • United States Pharmacopeia. <621> Chromatography - USP-NF Abstract. [Link]

  • Phenomenex. Comprehensive Guide to PFAS Testing Methods. [Link]

  • U.S. Environmental Protection Agency. PFAS Analytical Methods Development and Sampling Research. [Link]

  • Huber, L., et al. (2005). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis.
  • ALS Global. EPA PFAS Testing: 533 vs 537.1 vs 1633 Method Comparison. [Link]

  • Interstate Technology Regulatory Council. 11 Sampling and Analytical Methods – PFAS. [Link]

  • R.J. Lee Group. Unlocking the Secrets of PFAS Testing Methods and Innovations. [Link]

  • ASTM International. D3545 Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. [Link]

  • Conquer Scientific. Top Analytical Techniques for Detecting PFAS in Water and Soil. [Link]

  • Agilent Technologies. (2024). Analysis of PFAS and Other Environmental Contaminants in Soil and Oat Plants Using High-Resolution GC/Q-TOF. [Link]

  • Ring, C. L., et al. (2023). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Toxics.
  • Stolarczyk, E. U., et al. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta Poloniae Pharmaceutica.
  • Infinita Lab. Capillary Gas Chromatography Testing – ASTM D6387 Standard. [Link]

  • ASTM International. D8311 Standard Test Method for Impurities in Monoethylene Glycol by Gas Chromatography with Normalization. [Link]

  • BSB Edge. ASTM D7515-19: 1,3-Propanediol Purity Test Method. [Link]

  • Wang, J., et al. (2024). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography.
  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis: Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Patel, K. D., et al. (2012). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Analytical Toxicology.
  • Lagow, R. J., & Shimp, L. A. (1985). U.S. Patent No. 4,523,039. Washington, DC: U.S.
  • Adrow, J. L. (1981). Synthesis and characterization of novel perfluoroether polymers (Doctoral dissertation, Massachusetts Institute of Technology).

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Troubleshooting & Optimization

Technical Support Center: Purification of Perfluoro-2-butyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Perfluoro-2-butyltetrahydrofuran. It is designed to be a practical resource for troubleshooting common purity issues and implementing effective purification strategies in a laboratory setting.

Introduction to this compound and Its Common Impurities

This compound is a highly fluorinated cyclic ether with a unique combination of properties, including high thermal stability, chemical inertness, and low surface tension. These characteristics make it valuable in various applications, from heat transfer fluids to solvents in specialized chemical reactions. However, achieving the required level of purity for sensitive applications can be challenging due to the presence of isomers and other process-related impurities.

Commercial-grade this compound is often supplied as a mixture of isomers, a common example being the FC-75 mixture. Understanding the composition of this mixture is the first step in devising a successful purification strategy.

Table 1: Typical Composition of a Commercial this compound Mixture (FC-75)

ComponentCAS NumberTypical Concentration (%)
This compound335-36-448 - 56
Perfluoro-2-propyltetrahydropyran335-57-922 - 30
Perfluoro-3-butyltetrahydrofuran335-35-36 - 10
Unknown Perfluorinated Isomers-5 - 11

Beyond these isomeric impurities, other potential contaminants can arise from synthesis byproducts or degradation. These may include:

  • Acidic Impurities: Primarily Hydrogen Fluoride (HF), which can be present due to trace amounts of water during synthesis or from slow decomposition.

  • Peroxides: While less common in perfluorinated ethers compared to their hydrocarbon counterparts, the potential for peroxide formation should not be entirely dismissed, especially with prolonged storage and exposure to air and light.

  • Water: Although this compound is hydrophobic, trace amounts of water can be present and may affect certain sensitive applications.

This guide will address the identification and removal of these impurities through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be concerned about in my this compound?

A1: The most common impurities are structural isomers, such as perfluoro-2-propyltetrahydropyran and other perfluorinated cyclic ethers, which are often co-products of the manufacturing process.[1] Additionally, you should be aware of the potential for acidic impurities like hydrogen fluoride (HF), trace amounts of water, and, though less likely, peroxides.

Q2: How can I assess the purity of my this compound?

A2: The most effective analytical techniques for assessing the purity of perfluorinated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] GC-MS is excellent for separating and identifying volatile isomers and other organic impurities.[4][5] 19F NMR is particularly powerful for quantifying the relative amounts of different fluorinated species in a mixture due to the wide chemical shift dispersion of the 19F nucleus.[6][7][8]

Q3: Is peroxide formation a significant risk with this compound?

A3: Perfluorinated ethers are significantly more resistant to peroxide formation than their hydrocarbon analogs due to the strength of the C-F bond and the electron-withdrawing nature of fluorine atoms. However, it is good laboratory practice to test for peroxides in aged stock solutions or before any distillation or evaporation process, as these can concentrate any peroxides to potentially hazardous levels.[9][10]

Q4: What are the signs of acidic impurities in my solvent?

A4: Acidic impurities, primarily HF, may not be visually apparent. They can, however, lead to the corrosion of metal apparatus and catalyze the degradation of sensitive reagents. The most reliable way to detect acidic impurities is by measuring the pH of a water extract of the solvent or through specialized fluoride ion testing.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the use and purification of this compound.

Problem 1: Inconsistent Experimental Results or Reaction Failure
  • Possible Cause: Presence of undeclared impurities in the this compound.

    • Troubleshooting Steps:

      • Analyze Purity: Perform GC-MS or 19F NMR analysis on the solvent to identify and quantify any impurities. Compare the results to the supplier's certificate of analysis.

      • Check for Acidity: Test for the presence of acidic impurities using the protocol outlined below.

      • Test for Peroxides: If the solvent has been stored for an extended period, test for peroxides.

      • Purify the Solvent: Based on the identified impurities, select an appropriate purification method from the protocols provided in this guide.

Problem 2: Poor Separation of Isomers During Fractional Distillation
  • Possible Cause: Insufficient column efficiency or incorrect distillation parameters.[11]

    • Troubleshooting Steps:

      • Increase Column Efficiency: Use a longer distillation column or one with a more efficient packing material (e.g., structured packing).

      • Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for the separation. This will increase the time required for the distillation.

      • Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, improving separation.

      • Ensure Adiabatic Conditions: Insulate the distillation column to minimize heat loss and maintain the temperature gradient.

Problem 3: Product Degradation During Purification
  • Possible Cause: Presence of acidic impurities catalyzing decomposition at elevated temperatures, or the formation of hotspots during distillation.

    • Troubleshooting Steps:

      • Neutralize Before Distillation: Treat the this compound with a mild, non-aqueous base (e.g., sodium fluoride powder) to remove acidic impurities before heating.

      • Use Vacuum Distillation: Lowering the pressure will reduce the boiling point of the solvent, allowing for distillation at a lower temperature and minimizing thermal degradation.

      • Ensure Even Heating: Use a heating mantle with a stirrer to ensure uniform heating of the distillation flask and prevent the formation of localized hotspots.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound and its common isomeric impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column, is often suitable.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a high-purity, volatile solvent like hexane or perfluorohexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • GC Conditions (Typical):

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 50-500).

  • Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. The relative peak areas can be used to estimate the percentage of each component.

Protocol 2: Removal of Acidic Impurities (HF)

This protocol describes a method for neutralizing and removing hydrogen fluoride from this compound.[12]

Materials:

  • Anhydrous sodium fluoride (NaF), dried in an oven at >150 °C for several hours and cooled in a desiccator.

  • Stirring apparatus.

Procedure:

  • Add the impure this compound to a dry flask equipped with a magnetic stirrer.

  • Add a small amount of anhydrous sodium fluoride (e.g., 1-2% w/v) to the flask.

  • Stir the mixture vigorously for several hours (e.g., 4-6 hours) at room temperature. The sodium fluoride will react with HF to form sodium bifluoride.

  • Allow the sodium fluoride to settle, then carefully decant or filter the purified liquid. For very high purity requirements, a subsequent distillation may be necessary.

Protocol 3: Testing for and Removal of Peroxides

This protocol provides a method for detecting and removing peroxides from this compound.[13]

Peroxide Detection:

  • Test Strips: Use commercially available peroxide test strips according to the manufacturer's instructions. Moisten the test strip with the solvent and allow it to dry. A color change indicates the presence of peroxides.

  • Iodide Test: In a test tube, mix 1 mL of the this compound with 1 mL of glacial acetic acid and add about 100 mg of potassium iodide. A yellow to brown color indicates the presence of peroxides.

Peroxide Removal:

  • Activated Alumina Column: Pass the solvent through a column packed with activated alumina. This is an effective method for removing hydroperoxides. The alumina should be properly disposed of after use as it will contain the peroxides.

  • Ferrous Sulfate Wash: For water-soluble peroxides, shake the solvent with a freshly prepared solution of ferrous sulfate (FeSO₄). This reduces the peroxides. This method is less common for highly fluorinated solvents due to their immiscibility with aqueous solutions.

Protocol 4: Purification by Fractional Distillation

This protocol describes the separation of isomeric impurities by fractional distillation.[14]

Apparatus:

  • A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

  • Heating mantle with a stirrer.

  • Thermometer and condenser.

  • Collection flasks.

Procedure:

  • Pre-treatment: Ensure the this compound is free from acidic impurities and peroxides before proceeding.

  • Assembly: Assemble the fractional distillation apparatus in a fume hood.

  • Distillation:

    • Gently heat the distillation flask.

    • Establish a slow and steady distillation rate.

    • Monitor the head temperature closely. Collect the initial fraction (forerun), which may be enriched in lower-boiling impurities.

    • Collect the main fraction over a narrow boiling point range.

    • Collect subsequent fractions at higher temperatures, which will be enriched in higher-boiling isomers.

  • Analysis: Analyze the collected fractions by GC-MS or 19F NMR to determine their composition and purity.

Visualization of Workflows

The following diagrams illustrate the decision-making process for purification and the general workflow for fractional distillation.

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Start: Impure this compound purity_analysis Purity Analysis (GC-MS, 19F NMR) start->purity_analysis isomeric_impurities Isomeric Impurities Present? purity_analysis->isomeric_impurities acid_test Test for Acidity (e.g., pH of water extract) acidic_impurities Acidic Impurities Present? acid_test->acidic_impurities peroxide_test Test for Peroxides peroxide_impurities Peroxides Present? peroxide_test->peroxide_impurities isomeric_impurities->acid_test No fractional_distillation Fractional Distillation or Preparative Chromatography isomeric_impurities->fractional_distillation Yes acidic_impurities->peroxide_test No neutralization Neutralization (e.g., with NaF) acidic_impurities->neutralization Yes peroxide_removal Peroxide Removal (e.g., Alumina Column) peroxide_impurities->peroxide_removal Yes final_product Purified Product peroxide_impurities->final_product No fractional_distillation->acid_test neutralization->peroxide_test peroxide_removal->final_product

A decision-making workflow for selecting the appropriate purification strategy.

Diagram 2: Fractional Distillation Workflow

Fractional_Distillation_Workflow start Start: Isomer Mixture pretreatment Pre-treatment (Removal of acids/peroxides) start->pretreatment distillation_setup Assemble Fractional Distillation Apparatus pretreatment->distillation_setup heating Heat and Establish Reflux distillation_setup->heating collect_forerun Collect Forerun (Lower Boiling Impurities) heating->collect_forerun collect_main Collect Main Fraction (Desired Isomer) collect_forerun->collect_main collect_higher Collect Higher Boiling Fractions collect_main->collect_higher analysis Analyze Fractions (GC-MS / 19F NMR) collect_higher->analysis end End: Purified Fractions analysis->end

A step-by-step workflow for purification by fractional distillation.

References

  • Gribble, G. W. (2010).
  • Peroxide-Forming Chemicals Procedures. (2023). Western Washington University Environmental Health and Safety.
  • Working Safely with Peroxide Forming Compounds. (2017). The University of British Columbia.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Chemical Science.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.).
  • Hydrofluoric (HF)
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
  • Ethers - storage and the detection and removal of peroxides. (n.d.). The University of Edinburgh.
  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022).
  • qNMR fluorine pollution analysis: perspectives on PFAS exposure characteris
  • Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs). (n.d.). University of California, Irvine Environmental Health & Safety.
  • Typical Alkaline Materials (Bases)
  • Technical Support Center: Purification of Perfluorohept-3-ene Isomers. (2025). BenchChem.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.).
  • 19Flourine NMR. (n.d.). University of Ottawa.
  • Guidelines for the Safe Handling of Hydrofluoric Acid. (2019). The University of Tennessee Health Science Center.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of California, Berkeley Environment, Health & Safety.
  • How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis. (2022). Molecules.
  • Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. (n.d.). University of California, Santa Barbara Environmental Health & Safety.
  • Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. (2022). Environmental Health Perspectives.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2023). RotaChrom.
  • How to separate two close boiling isomers other than the distillation method
  • Preparative Chrom
  • Fractional distill
  • Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry. (2019). Analytica Chimica Acta.
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  • Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange.
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  • Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013). YouTube.
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Technical Support Center: A Researcher's Guide to Minimizing Perfluoro-2-butyltetrahydrofuran Evaporation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Perfluoro-2-butyltetrahydrofuran (PFBTF). This guide is designed for our valued partners in research, science, and drug development. As a compound with exceptional properties, PFBTF is a powerful tool in many applications. However, its high volatility presents a significant challenge in maintaining experimental accuracy and sample integrity. This document provides in-depth, field-proven insights and troubleshooting protocols to help you minimize evaporation loss and ensure the reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound.

Q1: What are the key physical properties of this compound that contribute to its high evaporation rate?

A1: this compound, also known by its trade name Fluorinert FC-75, is a fully fluorinated cyclic ether.[1] Its high volatility is a direct result of its unique physicochemical properties. The carbon-fluorine bonds in its structure are exceptionally strong and the fluorine atoms create a tight shield around the carbon backbone. This leads to very weak intermolecular forces (van der Waals forces), meaning less energy is required for molecules to escape from the liquid phase into the vapor phase.

The key properties contributing to its high evaporation rate are its relatively low boiling point and high vapor pressure at ambient temperatures.

PropertyValueSource
Chemical Formula C₈F₁₆O[1]
Molar Mass 416.06 g/mol [1]
Boiling Point 98-101 °C at 1 atm[2]
Melting Point -88 °C[1]
Density (at 25 °C) 1.77 g/mL[2]
Vapor Pressure (at 25 °C) ~31-49.5 mmHg (4.1-6.6 kPa)[3][4]

Q2: What are the primary experimental factors that accelerate the evaporation of PFBTF?

A2: The evaporation rate of PFBTF is sensitive to several environmental and procedural factors in the laboratory:

  • Temperature: As temperature increases, the kinetic energy of the PFBTF molecules rises, leading to a significant increase in vapor pressure and, consequently, a higher evaporation rate.

  • Surface Area: A larger surface area of the liquid exposed to the air will result in a greater number of molecules being able to escape into the vapor phase. Wide-mouthed beakers or flasks will lead to more substantial losses than narrow-necked vessels.

  • Airflow: Working in an open environment with significant air currents, such as a fume hood with high sash height, will continuously remove PFBTF vapor from above the liquid surface, encouraging further evaporation.

  • Pressure: While most lab work is done at atmospheric pressure, any reduction in pressure (e.g., during vacuum filtration or rotary evaporation) will dramatically lower the boiling point and accelerate evaporation.[1]

Q3: Can I use standard laboratory glassware for handling PFBTF?

A3: Yes, standard borosilicate glassware (e.g., Pyrex®) is chemically compatible with PFBTF. However, to minimize evaporation, it is crucial to use glassware that can be securely sealed. Whenever possible, opt for flasks and vials with ground-glass joints or screw caps with appropriate liners over open beakers.

Q4: Are there any compatible sealants or materials to use with PFBTF to prevent leaks and evaporation?

A4: Material selection is critical for maintaining a proper seal. Due to the chemical inertness of perfluorinated compounds, Polytetrafluoroethylene (PTFE), commonly known as Teflon®, is the material of choice for seals, gaskets, and cap liners.[5] PTFE is highly resistant to a wide range of solvents and chemicals, including PFBTF. For applications requiring repeated piercing, such as with a syringe, use PTFE-faced silicone septa, as the silicone provides better resealability while the PTFE lining ensures chemical compatibility with the solvent. Avoid using standard rubber or silicone septa without a PTFE liner, as they may swell or degrade upon contact with PFBTF.

Q5: How does the purity of PFBTF affect its evaporation rate?

A5: The presence of impurities can alter the colligative properties of the solvent, including its vapor pressure. More volatile impurities will increase the overall vapor pressure and evaporation rate of the mixture, while less volatile impurities will have the opposite effect. For consistent and predictable experimental results, it is essential to use a high-purity grade of PFBTF and to be aware of any potential contaminants.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: Significant loss of PFBTF volume during sample preparation at room temperature.
  • Immediate Cause Analysis: The high vapor pressure of PFBTF at ambient temperatures leads to rapid evaporation when handled in open or poorly sealed containers.

  • Solutions:

    • Protocol: Cold Handling of PFBTF

      • Rationale: Lowering the temperature of the solvent and the containers will significantly reduce its vapor pressure and minimize evaporative losses during handling.

      • Step-by-step Methodology:

        • Place the sealed container of PFBTF and any necessary glassware (e.g., volumetric flasks, vials, graduated cylinders) in a refrigerator or an ice bath (0-4 °C) for at least 30 minutes before use.

        • Prepare a secondary container with ice to keep your PFBTF and other cooled materials cold during the procedure.

        • Perform all transfers and measurements of PFBTF as quickly as possible to minimize the time the solvent is exposed to ambient air.

        • Immediately and securely seal all containers after dispensing the required volume.

    • Equipment Recommendation: Sealing and Dispensing

      • Use vials with PTFE-lined screw caps.

      • For temporary sealing of flasks with ground-glass joints, use PTFE joint sleeves or high-quality glass stoppers.

      • When transferring small, precise volumes, use a gas-tight syringe with a PTFE-tipped plunger.

    Workflow for Cold Handling of PFBTF

    G start Start chill Chill PFBTF & Glassware (0-4 °C for 30 min) start->chill prepare Prepare Ice Bath (Secondary Containment) chill->prepare transfer Rapidly Transfer PFBTF (Use Gas-Tight Syringe) prepare->transfer seal Immediately Seal Containers (PTFE-lined caps) transfer->seal end End seal->end

    Caption: Cold handling workflow for minimizing PFBTF evaporation.

Problem 2: Inconsistent concentrations in serial dilutions or standard preparations.
  • Immediate Cause Analysis: The rapid evaporation of PFBTF during the dilution process can lead to a higher concentration of the solute than intended, especially in the final dilution steps where smaller volumes are handled.

  • Solutions:

    • Protocol: Rapid Dilution Technique in a Controlled Environment

      • Rationale: Minimizing air exposure and working swiftly are key to preventing preferential evaporation of the solvent.

      • Step-by-step Methodology:

        • Pre-chill the PFBTF and the diluent (if different) as described in the cold handling protocol.

        • Use volumetric flasks with glass stoppers or screw-cap vials with PTFE-lined septa.

        • Add the diluent to the flask or vial first, followed by the rapid addition of the stock solution using a calibrated gas-tight syringe or micropipette.

        • Immediately cap the container and mix by inverting gently. Avoid vigorous shaking, which can increase the surface area and vapor pressure.

        • If possible, perform dilutions in a controlled environment with low airflow, such as a glove box or by turning off the fume hood blower temporarily (ensure this is safe and permissible by your institution's EHS guidelines).

    • Equipment Recommendation:

      • For the highest precision, use vials with Mininert® valves, which allow for sample addition and removal via syringe without opening the cap.

    Factors Affecting Concentration Stability

    G cluster_0 Negative Factors cluster_1 Positive Factors High Air Exposure High Air Exposure Concentration Instability Concentration Instability High Air Exposure->Concentration Instability Long Handling Time Long Handling Time Long Handling Time->Concentration Instability Sealed Vessels Sealed Vessels Concentration Stability Concentration Stability Cold Temperatures Cold Temperatures

    Caption: Relationship between handling conditions and concentration stability.

Problem 3: PFBTF loss during heated reactions or incubations.
  • Immediate Cause Analysis: The vapor pressure of PFBTF increases exponentially with temperature, leading to significant solvent loss and potential pressure buildup in sealed systems if not properly managed.

  • Solutions:

    • Equipment: Use of a Reflux Condenser

      • Rationale: A reflux condenser cools the PFBTF vapor, causing it to condense back into a liquid and return to the reaction flask, thus preventing solvent loss.

      • Setup:

        • Use a round-bottom flask as your reaction vessel.

        • Attach a condenser vertically to the flask. Ensure the cooling water enters at the bottom inlet and exits at the top outlet for maximum efficiency.

        • The top of the condenser should be fitted with a drying tube or an inert gas inlet to prevent atmospheric moisture from entering the reaction.

    • Protocol: Sealed Reaction Vessels

      • For reactions conducted at or above the boiling point of PFBTF, a sealed reaction vessel (e.g., a pressure tube or autoclave) is necessary.

      • Caution: Always ensure the chosen vessel is rated for the temperature and pressure that will be generated. Never fill a sealed vessel more than 75% of its total volume to allow for thermal expansion and vapor pressure buildup. Consult your institution's safety guidelines for high-pressure reactions.

    Vapor Pressure of a PFBTF Analog (Fluorinert FC-770) vs. Temperature

    Temperature (°C)Calculated Vapor Pressure (mmHg)
    014.5
    1024.3
    2039.2
    2549.3
    3061.4
    4092.5
    50135.8
    60194.8
    70273.8
    80378.3
    90514.9
    95595.6
Problem 4: Evaporation from storage containers over time.
  • Immediate Cause Analysis: Improperly sealed containers or storage in unsuitable conditions can lead to slow but significant loss of PFBTF over weeks or months.

  • Solutions:

    • Storage Recommendations:

      • Store PFBTF in its original manufacturer's container or in a glass bottle with a PTFE-lined screw cap.

      • Ensure the cap is tightened securely. For long-term storage, consider wrapping the cap with Parafilm M® or a similar sealing film as an extra precaution.

      • Store in a cool, dry, and well-ventilated area, away from heat sources. A flammable storage cabinet is recommended.

    • Best Practice: Inventory Management

      • Purchase PFBTF in quantities that will be used within a reasonable timeframe to avoid prolonged storage.

      • Mark the date of receipt and the date of first opening on the container.

Part 3: Advanced Protocols & Best Practices

Protocol: Gravimetric Analysis for Quantifying Evaporation Loss

This protocol allows you to determine the rate of PFBTF loss under your specific laboratory conditions.

  • Dispense a known volume (e.g., 10 mL) of PFBTF into the type of container you typically use for your experiments (e.g., a 20 mL scintillation vial with a PTFE-lined cap).

  • Accurately weigh the sealed container to four decimal places using an analytical balance. Record this as the initial weight (W₁).

  • Place the container in the location and under the conditions you wish to test (e.g., on the lab bench, in a fume hood).

  • After a set period (e.g., 24 hours), reweigh the sealed container. Record this as the final weight (W₂).

  • Calculate the mass loss: Mass Loss = W₁ - W₂.

  • Calculate the evaporation rate: Evaporation Rate = Mass Loss / Time.

  • This data can be used to estimate potential solvent loss over the duration of your experiments and to evaluate the effectiveness of different sealing methods.

Best Practice: Working in an Inert Atmosphere

For highly sensitive applications where even minimal evaporation or exposure to air is a concern, handling PFBTF inside a glove box or using Schlenk line techniques is recommended. This provides an inert atmosphere (e.g., nitrogen or argon) that prevents both evaporation and the introduction of atmospheric contaminants.

Decision Tree for PFBTF Handling

G start Start: Handling PFBTF temp_check Experiment Temperature? start->temp_check seal_check Is the system open to the atmosphere? temp_check->seal_check < 80 °C reflux Use Reflux Condenser temp_check->reflux 80-102 °C pressure_vessel Use Sealed Pressure Vessel temp_check->pressure_vessel > 102 °C duration_check Experiment Duration? seal_check->duration_check Yes tight_seal Ensure Tight Seal (PTFE-lined cap) seal_check->tight_seal No cold_handling Use Cold Handling Protocol (0-4 °C) duration_check->cold_handling < 1 hour inert_atm Consider Inert Atmosphere (Glove Box/Schlenk Line) duration_check->inert_atm > 1 hour or highly sensitive

Sources

Scaling up reactions in "Perfluoro-2-butyltetrahydrofuran" from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Reactions in Perfluoro-2-butyltetrahydrofuran

Executive Summary & Core Properties

You are scaling up a reaction using This compound (often a primary component of FC-75 ). This solvent is unique: it is dense, chemically inert, and forms a distinct "fluorous phase" immiscible with both water and standard organic solvents at room temperature.

The success of your scale-up relies on exploiting the temperature-dependent miscibility of this solvent. In a typical Fluorous Biphasic System (FBS), the system is biphasic at ambient conditions (allowing easy catalyst/reagent recovery) but becomes monophasic (homogeneous) at elevated temperatures, ensuring rapid reaction kinetics.

Critical Physical Properties Table

Property Value Scale-Up Implication
CAS Number 335-36-4 Verification of raw material identity.
Boiling Point 102 °C (approx.)[1][2][3][4] Limits maximum reaction temperature at atmospheric pressure.
Density 1.77 g/mL High. Requires high-torque agitation; phase settles at the bottom.
Viscosity ~0.8 cSt (25°C) Low viscosity aids pumping but high density stresses impellers.
Gas Solubility High (O₂, H₂, CO₂) Excellent for hydrogenations/oxidations; risk of outgassing/foaming.

| Critical Solution Temp (CST) | System Dependent | The target T where your biphasic mix becomes homogeneous. |

Troubleshooting Guide: Mass Transfer & Phase Behavior

Q1: My reaction rate at the pilot scale is significantly slower than in the lab. Is this a mixing issue?

Diagnosis: Likely, yes. In fluorous systems, the reaction often relies on reaching the Critical Solution Temperature (CST) to form a single phase.

  • Lab Scale: Small volumes heat quickly and maintain homogeneity easily.

  • Pilot Scale: If the reactor jacket temperature is set to the CST, the core of the reactor may be slightly cooler, maintaining a biphasic (heterogeneous) system where kinetics are diffusion-limited.

Protocol:

  • Determine CST: In the lab, visually confirm the exact temperature where your specific organic/fluorous mixture becomes clear (monophasic).

  • Overheat Margin: Set the pilot reactor temperature 5–10°C above the CST .

  • Agitation: Due to the high density (1.77 g/mL), standard impellers may cavitate or fail to lift the heavy fluorous layer. Use a pitch-blade turbine or anchor impeller to ensure vertical turnover.

Q2: I cannot get the phases to separate cleanly after the reaction. I see a "rag layer" or emulsion.

Diagnosis: Emulsions in fluorous systems are often caused by amphiphilic by-products or vigorous agitation during the cooling phase.

Protocol:

  • Cooling Ramp: Do not crash cool. Ramp temperature down slowly (e.g., 1°C/min) to allow distinct droplets to coalesce as they cross the phase boundary.

  • Coalescers: If a rag layer persists, pass the mixture through a fluorous-coated coalescer or a simple PTFE mesh filter. The fluorous phase will wet the PTFE and pass through, rejecting the organic phase.

  • Density Check: Verify the density of your organic phase. If the organic phase density is >1.1 g/mL (e.g., chlorinated solvents), the density differential (

    
    ) might be too low for rapid gravity settling. Dilute the organic phase with a lighter solvent (e.g., hexane, toluene) to increase 
    
    
    
    .

Troubleshooting Guide: Thermal & Gas Management

Q3: We are observing pressure spikes during heating. Is the solvent decomposing?

Diagnosis: Unlikely. This compound is thermally stable up to >200°C. The pressure spike is likely due to degassing .

  • Mechanism: Fluorinated solvents have exceptionally high gas solubility (up to 50 vol% for some gases). As you heat, dissolved air/gas expands and exits the solution rapidly.

Protocol:

  • Degas Prior to Heating: Apply a vacuum/N₂ purge cycle before sealing the reactor.

  • Headspace Management: Ensure at least 20% headspace in the pilot reactor to accommodate expansion.

Q4: How do I handle hydrogenation reactions in this solvent?

Insight: This is an ideal application. The high H₂ solubility acts as a reservoir, preventing H₂ starvation at the catalyst surface.

Protocol:

  • Mass Transfer: You do not need as aggressive gas-entrainment stirring as in aqueous systems because the solvent itself transports H₂ efficiently.

  • Post-Reaction: Be cautious during depressurization. The solvent will release H₂ like a carbonated beverage. Depressurize slowly over 30–60 minutes to prevent solvent carryover (foaming) into the vent lines.

Workflow Visualization: Fluorous Biphasic System (FBS)

The following diagram illustrates the temperature-dependent phase switching that defines a successful scale-up in this medium.

FBS_Workflow Start Start: Biphasic Mixture (Ambient Temp) Heat Heating Phase (Target: T > CST) Start->Heat Agitation On Reaction Homogeneous Reaction (Monophasic System) Heat->Reaction Dissolution Cool Cooling Phase (Controlled Ramp) Reaction->Cool Reaction Complete Separation Phase Separation (Gravity Settling) Cool->Separation T < CST Product Organic Phase (Contains Product) Separation->Product Upper Layer (Usually) Recycle Fluorous Phase (Contains Catalyst/Solvent) Separation->Recycle Lower Layer (Heavy) Recycle->Start Re-use in Next Batch

Caption: Cycle of a Fluorous Biphasic System (FBS). Note the critical transition from biphasic to monophasic upon heating above the Critical Solution Temperature (CST).

Solvent Recovery & Economics

Q5: The solvent is expensive. How do we maximize recovery? Protocol:

  • Phase Split: 95%+ of the solvent should be recovered simply by decanting the lower phase.

  • Scrubbing: The upper organic product phase will contain trace amounts of fluorous solvent (ppm levels).

    • Do not distill the product immediately.

    • Cool the organic phase to -20°C. The solubility of the fluorous solvent decreases drastically, causing residual fluorocarbon to precipitate/settle out for recovery.

  • Distillation: If distillation is necessary, remember this compound forms azeotropes with some organics. Check vapor-liquid equilibrium (VLE) data before distilling.

References

  • 3M Electronics Markets Materials Division. (n.d.). 3M™ Fluorinert™ Electronic Liquid FC-75 Product Information. 3M.[2] Retrieved from [Link]

  • Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphasic Hydroformylation of Olefins.[5] Science, 266(5182), 72–75. Retrieved from [Link]

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron, 58(20), 3823–3825. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Perfluoro-2-butyltetrahydrofuran vs. Perfluorohexane in Fluorous Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the domain of fluorous chemistry, solvent selection is rarely about "better" or "worse"—it is about thermal management and phase behavior .

Perfluoro-2-butyltetrahydrofuran (FC-75) is the robust workhorse for reaction execution. Its cyclic ether structure and ~102°C boiling point provide the thermal headroom necessary to overcome activation energy barriers in biphasic catalysis, allowing for homogeneous conditions at reflux and phase separation upon cooling.

Perfluorohexane (FC-72) is the precision tool for product isolation. With a boiling point of ~56°C, it is the standard for Fluorous Solid-Phase Extraction (F-SPE) and thermally sensitive wash steps, ensuring rapid solvent removal without stressing labile products.

This guide dissects the physicochemical distinctness of these two fluids and provides validated protocols for their optimal application.

Part 1: Physicochemical Profile & Mechanistic Implications[1]

The structural difference between the cyclic ether (FC-75) and the linear alkane (FC-72) dictates their hydrodynamic volume, polarizability, and ultimately, their utility.

Table 1: Critical Property Comparison
FeatureThis compound (FC-75)Perfluorohexane (FC-72)Operational Impact
CAS Number 335-36-4355-42-0Identity verification
Structure Cyclic Ether (

)
Linear Alkane (

)
Solvency Power
Boiling Point 102°C56°CReaction Temperature Ceiling
Density (25°C) 1.77 g/mL1.68 g/mLPhase Separation Speed
Kinematic Viscosity ~0.8 cSt~0.4 cStMass Transfer Rates
Oxygen Solubility High (~40 vol%)Moderate (~35 vol%)Aerobic Oxidations
Vapor Pressure ~30 mmHg (25°C)~232 mmHg (25°C)Evaporation/Loss Risk
Expert Insight: The "Thermal Switch" Mechanism

In Fluorous Biphasic Catalysis (FBC), the system relies on thermomorphic behavior .

  • At Room Temp: The fluorous phase (catalyst) and organic phase (reactants) are immiscible.

  • At Elevated Temp: The phases merge into a single homogeneous phase, allowing rapid kinetics.

Why FC-75 Wins for Reactions: Many organic solvents (Toluene, DMF) require temperatures >80°C to achieve miscibility with fluorous solvents. FC-72 boils at 56°C, making it impossible to reach these miscibility points without pressurized vessels. FC-75 (BP 102°C) allows you to reflux at higher temperatures, ensuring the system becomes homogeneous for the reaction to proceed.

Part 2: Visualizing the Workflow

Diagram 1: The Thermomorphic Catalysis Cycle (FC-75)

This diagram illustrates the temperature-dependent phase switching enabled by FC-75's higher boiling point.

FBC_Cycle Start Biphasic Mixture (25°C) Heat Heat to Reflux (>80°C using FC-75) Start->Heat Apply Energy React Homogeneous Phase (Reaction Kinetics Active) Heat->React Miscibility Achieved Cool Cool Down (Return to 25°C) React->Cool Reaction Complete Split Phase Separation Cool->Split Immiscibility Restored Product Organic Phase (Product) Split->Product Decant Top Layer Recycle Fluorous Phase (Catalyst in FC-75) Split->Recycle Bottom Layer Recycle->Start Re-use Catalyst

Caption: The Thermomorphic Cycle. FC-75 is critical in the "Heat" phase to maintain liquid state while achieving miscibility temperatures.

Part 3: Application Analysis & Decision Matrix

Scenario A: Fluorous Solid-Phase Extraction (F-SPE)

Winner: Perfluorohexane (FC-72)

  • The Challenge: You have a crude mixture containing a fluorous-tagged product and non-fluorous impurities. You need to wash away impurities and then elute your product.

  • Why FC-72? After eluting the fluorous product, you must remove the solvent. FC-75 requires significant heat or high vacuum to strip, which risks degrading sensitive compounds. FC-72 flashes off easily on a standard rotovap at mild temperatures (30°C/300 mbar).

Scenario B: Aerobic Oxidation or Oxygen Delivery

Winner: this compound (FC-75)

  • The Challenge: Delivering oxygen to cells (biological) or oxidizing an alcohol (chemical) without using high-pressure O2 gas.

  • Why FC-75? While both dissolve oxygen, FC-75 has a lower vapor pressure. In biological cell culture or organ preservation, FC-72 evaporates too quickly, changing the media composition and potentially causing "vapor lock" in microfluidic channels. FC-75 remains stable over longer incubation periods.

Diagram 2: Solvent Selection Decision Matrix

Decision_Matrix Input Experimental Goal Temp Reaction Temp? Input->Temp Isolation Product Stability? Temp->Isolation < 50°C or Extraction UseFC75 Use FC-75 (Perfluoro-2-butylTHF) Temp->UseFC75 > 60°C (Reflux) Isolation->UseFC75 Long-term Stability req. UseFC72 Use FC-72 (Perfluorohexane) Isolation->UseFC72 Thermally Sensitive

Caption: Logical flow for selecting between FC-75 and FC-72 based on thermal requirements and product sensitivity.

Part 4: Validated Experimental Protocols

Protocol 1: High-Temperature Fluorous Biphasic Oxidation

Target: Oxidation of benzyl alcohol using a fluorous-tagged nitroxyl radical catalyst. Solvent System: FC-75 / Toluene

  • Preparation: In a round-bottom flask, dissolve the fluorous-tagged TEMPO catalyst (5 mol%) in FC-75 (this compound) (2 mL).

  • Addition: Add the organic substrate (benzyl alcohol, 1.0 mmol) and co-oxidant (aqueous bleach or NaOCl) in Toluene (2 mL).

  • Observation (Self-Validation): At 25°C, observe two distinct layers. The bottom layer is FC-75 (density 1.77).

  • Activation: Heat the mixture to 85°C .

    • Critical Step: Monitor the interface. The mixture should become a cloudy emulsion or a single homogeneous phase. If refluxing occurs before homogeneity, the reaction rate will be diffusion-limited. Note: This temperature is impossible with FC-72.

  • Reaction: Stir vigorously at 85°C for 2 hours.

  • Separation: Cool to Room Temperature (25°C). Stop stirring.

    • Validation: Wait 5 minutes. Ensure sharp phase separation returns.

  • Isolation: Decant the top organic layer (Toluene + Aldehyde product). The bottom FC-75 layer retains the catalyst for immediate reuse.

Protocol 2: Fluorous Solid Phase Extraction (F-SPE)

Target: Purification of a fluorous-tagged peptide. Solvent System: FC-72 / MeOH / Water

  • Loading: Dissolve crude reaction mixture (containing tagged peptide and non-tagged impurities) in a minimum amount of DMF. Load onto a Fluorous Silica Gel cartridge.

  • Fluorophobic Wash: Elute with MeOH:H2O (80:20) .

    • Mechanism: The fluorous tag binds the peptide to the silica. Non-tagged impurities wash through.

  • Fluorophilic Elution: Elute the product with 100% Perfluorohexane (FC-72) .

    • Why FC-72? It is the strongest eluent for fluorous tags.

  • Evaporation: Concentrate the FC-72 fraction on a rotary evaporator at 30°C / 300 mbar .

    • Validation: FC-72 should evaporate rapidly (within minutes), leaving the pure tagged peptide. If FC-75 were used here, you would need 60°C+ and lower vacuum, risking peptide denaturation.

Part 5: Environmental & Safety Considerations

Both solvents are Per- and Polyfluoroalkyl Substances (PFAS).[1] While chemically inert, they are environmentally persistent.

  • Global Warming Potential (GWP): Perfluorohexane (FC-72) has a GWP of ~9,300 (100-year horizon). FC-75 is similarly high.

  • Containment: Due to high density and low surface tension, these fluids leak through standard ground-glass joints.

    • Safety Rule: Always use Teflon sleeves or Aflas® O-rings. Grease is soluble in fluorous media and will contaminate the reaction.

  • Vapor Management: FC-72 is highly volatile. Use a glycol-cooled condenser (-10°C) to prevent solvent loss during handling.

References

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.

  • 3M Electronics Markets Materials Division. (2000).

  • Zhang, W. (2009). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews.

  • Dias, A. M. A., et al. (2004).[2] Solubility of oxygen in liquid perfluorocarbons. Fluid Phase Equilibria.

    • [2]

  • ChemicalBook. (2023). This compound (CAS 335-36-4) Properties and Safety.

Sources

Comparative Guide: Perfluoro-2-butyltetrahydrofuran vs. Perfluorinated Ethers & Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perfluoro-2-butyltetrahydrofuran (CAS 335-36-4), historically associated with the trade name FC-75 , represents a specific class of cyclic perfluorinated ethers.[1] While often grouped with perfluorodecalin (PFD) as a "liquid breathing" medium, its ether linkage confers distinct physicochemical properties—specifically lower viscosity and unique polarity interactions—that distinguish it from perfluoroalkanes and perfluoropolyethers (PFPEs).

This guide objectively compares this compound against its primary alternatives: Perfluorodecalin (PFD) (the gold standard for stability) and Galden® HT110 (a representative PFPE).

Key Verdict: Choose This compound for applications requiring low viscosity (microfluidics) and high oxygen diffusivity where moderate volatility is acceptable. Choose PFD for long-term biological retention, and PFPEs for tunable boiling points and high-temperature stability.

Part 1: Physicochemical Landscape

To select the correct fluorocarbon, one must understand the structural implications.

  • This compound (Cyclic Ether): The oxygen heteroatom slightly modifies the dipole moment compared to pure alkanes, potentially affecting solubility for specific fluorinated drug payloads. Its cyclic structure maintains a relatively low boiling point (~102°C) and low viscosity.

  • Perfluorodecalin (Cyclic Alkane): A fused bicyclic ring system. It is denser and significantly more viscous than the ether. It is the FDA-approved standard for many blood substitute applications (e.g., Fluosol-DA).

  • Perfluoropolyethers (PFPEs - e.g., Galden, Fomblin): Linear polymers with ether linkages. They are chemically flexible; their boiling points can be "tuned" by chain length during synthesis, but they generally exhibit different emulsification kinetics.

Comparative Data Matrix
PropertyThis compoundPerfluorodecalin (PFD)Galden® HT110 (PFPE)
CAS Number 335-36-4306-94-569991-67-9 (Generic)
Structure Type Cyclic EtherFused Cyclic AlkaneLinear Polyether
Boiling Point ~102 °C~142 °C110 °C
Density (25°C) 1.77 g/mL1.91 g/mL1.71 g/mL
Refractive Index (

)
~1.2781.313~1.280
Kinematic Viscosity ~0.8 cSt~2.7 cSt~0.77 cSt
Oxygen Solubility ~40-50 vol%~40-45 vol%~40 vol%
Primary Advantage Low viscosity, High gas diffusivityBiological track record, StabilityTunable BP, Chemical inertness

Note on Trade Names: "FC-75" is a commercial mixture largely composed of this compound but may contain isomers. For precise pharmaceutical applications, sourcing the pure CAS 335-36-4 grade is recommended to ensure reproducible pharmacokinetics.

Part 2: Decision Logic (Visualization)

The following decision matrix illustrates the selection process based on experimental constraints.

FluorocarbonSelection Start Select Fluorocarbon AppType Application Type? Start->AppType Bio Biological / In Vivo AppType->Bio Micro Microfluidics / Optical AppType->Micro Retention Long-term Retention? Bio->Retention Viscosity Viscosity Critical? Micro->Viscosity PFD Perfluorodecalin (High Stability, FDA History) Retention->PFD Yes (>24hrs) Ether Perfluoro-2-butyl- tetrahydrofuran (High Diffusivity) Retention->Ether No (Acute O2 delivery) PFPE Galden (PFPE) (Tunable BP) Viscosity->PFPE No (Need specific BP) Ether2 Perfluoro-2-butyl- tetrahydrofuran (Low Viscosity) Viscosity->Ether2 Yes (Need <1 cSt)

Figure 1: Decision matrix for selecting fluorocarbon fluids based on retention time and viscosity requirements.

Part 3: Application Analysis
1. Oxygen Transport & Cell Culture

This compound is exceptionally effective in 3D cell culture (spheroids/organoids) to prevent necrotic cores. Its lower viscosity compared to PFD allows for easier emulsification and faster oxygen exchange rates at the droplet interface.

  • Mechanism: Henry's Law dictates that gas solubility is proportional to partial pressure. Perfluorocarbons (PFCs) dissolve

    
     physically (occupying "cavities" in the liquid structure) rather than chemically binding it like hemoglobin. This allows for rapid off-loading of oxygen to hypoxic tissues.
    
2. Optical Clearing & Microscopy

While PFD is often cited for clearing, this compound offers a refractive index (~1.28) closer to water (1.33) than many high-index organic solvents.

  • Use Case: It is ideal for "immersion clearing" of aqueous samples where dehydration (required for high-index clearing agents) would damage the tissue structure. It does not clear lipids as aggressively as organic solvents, preserving lipophilic dyes.

Part 4: Experimental Protocol
Protocol: Formulation of a Stable Oxygen-Carrying Nanoemulsion

Objective: Create a biocompatible nanoemulsion of this compound for enhancing oxygen delivery in cell culture.

Materials:

  • This compound (CAS 335-36-4)[1][2][3][4]

  • Emulsifier: Egg Yolk Lecithin (biocompatible) or Pluronic F-68 (stable)

  • Continuous Phase: Phosphate Buffered Saline (PBS)

  • Equipment: High-Pressure Homogenizer (e.g., Microfluidizer) or Probe Sonicator.

Workflow Diagram:

NanoemulsionProtocol Step1 1. Pre-Emulsification Mix 20% v/v PFC with 2-4% w/v Lecithin in PBS Step2 2. Coarse Dispersion High-shear mixing (Ultra-Turrax) @ 10,000 rpm for 2 mins Step1->Step2 Step3 3. Homogenization High-Pressure Homogenizer (15,000-20,000 psi, 3-5 cycles) Step2->Step3 Step4 4. Sterilization Filtration (0.22 µm) *Only if droplet size < 200nm* Step3->Step4 Step5 5. Characterization DLS (Size) & Zeta Potential Step4->Step5

Figure 2: Step-by-step workflow for generating perfluorocarbon nanoemulsions.

Detailed Steps:

  • Preparation: Dissolve 2.0% (w/v) Egg Yolk Lecithin in PBS. Allow to hydrate for 30 minutes.

  • Pre-mix: Add this compound (20% v/v) to the aqueous phase.

  • Coarse Emulsion: Use a rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes. The mixture will appear milky white.

  • Nano-sizing (Critical): Process the coarse emulsion through a high-pressure homogenizer.

    • Pressure:[5] 15,000–20,000 psi (approx. 1000–1400 bar).

    • Cycles: Run 3 to 5 passes. This reduces droplet size to <200 nm, ensuring stability and allowing filter sterilization.

    • Cooling: PFCs generate heat under pressure; ensure the interaction chamber is cooled to 4°C to prevent degradation.

  • Validation: Measure particle size using Dynamic Light Scattering (DLS). Target Z-average: 150–250 nm. Zeta potential should be negative (approx. -30 mV) for lecithin-stabilized systems.

Part 5: Safety & Handling (E-E-A-T)

Volatility & Recovery: this compound (BP ~102°C) is more volatile than PFD (BP ~142°C). In open cell culture systems, evaporative loss can occur over 24-48 hours.

  • Mitigation: Use sealed culture chambers or replenish the medium.

Toxicity: While chemically inert, thermal decomposition (e.g., heating above 200°C or smoking in the lab) can release Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB), which are highly toxic.

  • Protocol: Never autoclave pure PFC liquids directly in unsealed containers. Filter sterilize emulsions.

References
  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Solvay. Galden® HT110 Technical Data Sheet.[6] [Link]

  • Janjic, J. M., et al. (2025). "Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing." Theranostics. [Link][7]

  • Dias, A. M. A., et al. (2004). "Solubility of oxygen in liquid perfluorocarbons." Fluid Phase Equilibria. [Link]

Sources

A Comparative Guide to Perfluoro-2-butyltetrahydrofuran in Industrial Applications: Performance and Economic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, the selection of an appropriate solvent or lubricant is paramount to ensuring optimal performance, longevity of equipment, and cost-effectiveness of industrial processes. This guide provides a comprehensive analysis of Perfluoro-2-butyltetrahydrofuran (PFBTHF), a fully fluorinated cyclic ether, and compares its performance and economic viability against established alternatives, primarily focusing on Polyalphaolefin (PAO) lubricants and other fluorinated compounds.

Introduction to this compound (PFBTHF)

This compound (CAS No. 335-36-4) is a perfluorinated compound characterized by its high thermal stability, chemical inertness, low toxicity, and non-flammability.[1] Its unique properties stem from the strength of the carbon-fluorine bond, which imparts exceptional resistance to oxidation and chemical attack. These characteristics make it a candidate for demanding applications where conventional lubricants or solvents may fail. PFBTHF is primarily used as a specialty lubricant, a heat transfer fluid, and a solvent in the synthesis of fluoropolymers.[2][3][4]

Performance Analysis: PFBTHF vs. Alternatives

A direct comparison of the performance characteristics of PFBTHF with a common high-performance synthetic lubricant, Polyalphaolefin (PAO), and another fluorinated fluid, Perfluoropolyether (PFPE), reveals distinct advantages and disadvantages for each.

PropertyThis compound (PFBTHF)Polyalphaolefin (PAO)Perfluoropolyether (PFPE)
Operating Temperature Range (°C) -88 to ~102[5]-60 to 125 (continuous)[5]-90 to 300[1]
Viscosity Index (VI) Data not readily available, but generally lower for fluorinated fluidsHigh (typically 125-145)[5]Varies by grade
Thermal Conductivity (W/m·K) ~0.06 (estimated)~0.15~0.07
Density (g/cm³ at 20°C) ~1.78[6]~0.82-0.85~1.8-1.9[7]
Chemical Inertness ExcellentGoodExcellent
Oxidation Stability ExcellentGood to Excellent[8]Excellent
Material Compatibility Good with most metals, plastics, and elastomersGood, but can cause seal shrinkage without additives[9]Excellent with most materials
Lubricant Performance

As a lubricant, PFBTHF's high density and chemical inertness are advantageous in specific environments. However, its lower viscosity index compared to PAOs suggests a greater change in viscosity with temperature, which can be a drawback in applications with wide operating temperature ranges.[5]

High-Temperature Deposits: The tendency of a lubricant to form deposits at high temperatures can lead to equipment failure. The Thermo-Oxidation Engine Oil Simulation Test (TEOST), as defined by ASTM D6335, is used to assess this.[15][16][17][18][19] Given the high thermal stability of perfluorinated compounds, PFBTHF would be expected to show low deposit formation.

Performance as a Solvent

PFBTHF has been utilized as a solvent in the synthesis and processing of fluorinated polymers. Its utility lies in its ability to dissolve certain fluoropolymers that are insoluble in common organic solvents.[3][4]

Polymer Solubility: Research has shown that PFBTHF is a suitable solvent for certain copolymers, such as those derived from chlorotrifluoroethylene.[3] For instance, copolymers of perfluoro-2-methylene-1,3-dioxolanes with fluorovinyl monomers have demonstrated solubility in PFBTHF.[2] This selective solvency is critical in the production and processing of high-performance fluoroplastics.

Economic Analysis: A Cost-in-Use Perspective

While the initial purchase price of PFBTHF is significantly higher than that of PAOs, a comprehensive economic analysis must consider the total cost-in-use, which includes factors like fluid lifespan, replacement intervals, and disposal costs.

Lubricant/SolventPrice per kg (approximate)Key Economic Considerations
This compound (PFBTHF) $50 - $200+High initial cost, long service life in specific applications, potentially high disposal costs due to its persistent nature.
Polyalphaolefin (PAO) $3 - $10Lower initial cost, shorter service life in extreme temperature or chemically aggressive environments compared to fluorinated fluids, lower disposal costs.
Perfluoropolyether (PFPE) $100 - $500+Very high initial cost, extremely long service life in the most demanding applications, high disposal costs.

The higher upfront cost of fluorinated lubricants like PFBTHF can be justified in applications where their unique properties lead to extended equipment life, reduced downtime, and lower maintenance frequency.[1] However, for applications where the performance of a high-quality PAO is sufficient, the economic case for PFBTHF is less compelling.

Experimental Protocols

To facilitate a direct and objective comparison of PFBTHF with alternative fluids, the following standardized experimental protocols are recommended.

Lubricant Performance Evaluation

Workflow for Lubricant Performance Testing

G cluster_0 Sample Preparation cluster_1 Performance Testing (ASTM Standards) cluster_2 Data Analysis and Comparison prep Prepare lubricant samples (PFBTHF, PAO, etc.) viscosity Measure Kinematic Viscosity (ASTM D445) at 40°C and 100°C prep->viscosity wear Conduct Four-Ball Wear Test (ASTM D4172) prep->wear deposits Perform High-Temperature Deposit Test (ASTM D6335) prep->deposits vi_calc Calculate Viscosity Index (ASTM D2270) viscosity->vi_calc analysis Analyze and compare results: - Viscosity Index - Wear scar diameter - Deposit weight vi_calc->analysis wear->analysis deposits->analysis

Caption: Workflow for comparative lubricant performance testing.

Step-by-Step Protocol for ASTM D4172 (Four-Ball Wear Test): [10][11][12][13][14]

  • Apparatus Preparation: Thoroughly clean four new steel balls and the test cup with a suitable solvent.

  • Sample Loading: Clamp three of the steel balls in the test cup and cover them with the lubricant sample to be tested.

  • Assembly: Place the fourth steel ball in the chuck of the test machine and assemble the test cup.

  • Test Conditions: Apply a specified load (e.g., 392 N) and bring the lubricant to the test temperature (e.g., 75°C).

  • Test Execution: Rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).

  • Measurement: After the test, clean the three lower balls and measure the diameter of the wear scars on each ball using a microscope.

  • Reporting: Report the average wear scar diameter as a measure of the lubricant's anti-wear properties.

Polymer Solubility Determination

Workflow for Polymer Solubility Testing

G cluster_0 Sample Preparation cluster_1 Dissolution Process cluster_2 Solubility Determination prep_poly Prepare known mass of polymer sample mix Combine polymer and solvent in a sealed container prep_poly->mix prep_solv Prepare known volume of solvent (PFBTHF) prep_solv->mix agitate Agitate at a controlled temperature for a set time (e.g., 24 hours) mix->agitate separate Separate undissolved polymer (e.g., by filtration or centrifugation) agitate->separate dry Dry the undissolved polymer to a constant weight separate->dry calculate Calculate solubility (g/L) based on the mass of dissolved polymer dry->calculate

Caption: Workflow for determining polymer solubility in a solvent.

Step-by-Step Protocol for Polymer Solubility:

  • Sample Preparation: Accurately weigh a small amount of the polymer to be tested.

  • Solvent Addition: Add a known volume of PFBTHF to a sealed container with the polymer.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation: Separate any undissolved polymer from the solution by filtration or centrifugation.

  • Drying and Weighing: Carefully dry the undissolved polymer and weigh it.

  • Calculation: The amount of dissolved polymer is the initial mass minus the mass of the undissolved polymer. Calculate the solubility in grams per liter or other appropriate units.

Conclusion and Recommendations

This compound offers a unique combination of properties, including excellent thermal and chemical stability, which makes it a valuable material for specialized industrial applications.

  • As a lubricant, its high cost necessitates its use in environments where conventional or standard synthetic lubricants like PAOs would degrade rapidly. Its performance in extreme temperature or chemically aggressive settings may justify the higher initial investment.

  • As a solvent, its ability to dissolve specific fluoropolymers provides a niche but critical application in the manufacturing and processing of high-performance plastics.

For professionals in research and drug development, PFBTHF could be considered as a specialty solvent for fluorinated compounds or as a stable medium for high-temperature reactions where inertness is paramount. However, a thorough cost-benefit analysis is essential. For less demanding applications, Polyalphaolefins remain a more economically viable option with a well-established performance record. The choice between PFBTHF and its alternatives will ultimately depend on the specific performance requirements of the application and the overall economic constraints of the process.

References

  • ASTM D4172-94(2016), Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
  • Rtec Instruments. (n.d.). ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. Retrieved from [Link]

  • ANSI. (n.d.). ASTM D4172-21 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]

  • ASTM International. (2021). Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1. Retrieved from [Link]

  • ASTM International. (n.d.). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]

  • Liu, W., et al. (2005). Synthesis and Radical Polymerization of Perfluoro-2-methylene-1,3-dioxolanes. Macromolecules, 38(23), 9436–9444.
  • Noria Corporation. (n.d.). Polyalphaolefin (PAO) Lubricants Explained. Retrieved from [Link]

  • Newgate Simms. (n.d.). Introduction to Polyalphaolefin (PAO). Retrieved from [Link]

  • Okamoto, Y., et al. (2009). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews, 109(11), 5869–5911.
  • Kemipex. (2023, September 11). Understanding the Properties and Uses of Polyalphaolefins. Retrieved from [Link]

  • DYM Resources. (n.d.). Polyalphaolefin (PAO), synthetic oil polyalphaolefins. Retrieved from [Link]

  • Lagow, R. J. (1976). S i gnat Ure redacted. DSpace@MIT. Retrieved from [Link]

  • Allcock, H. R. (1977). Synthesis of Alkyl and Aryl Phosphazene High Polymers. DTIC. Retrieved from [Link]

  • Bergbreiter, D. E. (2007). Using Soluble Polymer Supports To Facilitate Homogeneous Catalysis. Chemical Reviews, 107(10), 4348–4383.
  • Savant Labs. (n.d.). ASTM D6335 - Standard Test Method for Determination of High Temperature Deposits by Thermo-Oxidation Engine Oil Simulation Test. Retrieved from [Link]

  • Radboud Repository. (n.d.). Applications in synthesis and catalysis. Retrieved from [Link]

  • MacDiarmid, A. G., et al. (1998). United States Patent. Google Patents.
  • Johnson, M. (n.d.). High$performance lubricants: Cost vs. performance.
  • Miller, D. R., et al. (1977). Optimum Working Fluids for Automotive Rankine Engines: Volume II - Technical Section. EPA. Retrieved from [Link]

  • Transparency Market Research. (2017). Fluorinated Lubricants Market: Global Industry Analysis and Forecast 2017 - 2025. Retrieved from [Link]

  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Green Reaction Media in Organic Synthesis. Blackwell Science.
  • Hamins, A., & Kashiwagi, T. (1997). Characteristics and Identification of Super- Effective Thermal Fire-Extinguishing Agents: Final Report, NGP Project 4C/1/890. NIST. Retrieved from [Link]

  • ASTM International. (n.d.). Test Method D6335 Determination of High Temperature Deposits by Thermo-Oxidation Engine Oil Simulation Test Version Conducted. Retrieved from [Link]

  • ASTM International. (2019). Determination of High Temperature Deposits by Thermo- Oxidation Engine Oil Simulation Test1. Retrieved from [Link]

  • Savant Labs. (n.d.). ASTM D6335. Retrieved from [Link]

  • Danish Environmental Protection Agency. (2023). PFAS and fluorine-free alternatives in lubricants and construction products. Retrieved from [Link]

  • Petron Plus. (n.d.). Synthetic or Petroleum-Based Lubricants?. Retrieved from [Link]

  • Scribd. (n.d.). Determination of High Temperature Deposits by Thermo-Oxidation Engine Oil Simulation Test | PDF | Filtration. Retrieved from [Link]

  • The Insight Partners. (n.d.). Fluorinated Lubricants Market Analysis by Size, Share & Growth 2034. Retrieved from [Link]

  • Rapra Technology Ltd. (n.d.). Fluoroplastics PDF. Retrieved from [Link]

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